Cas no 80510-06-1 (Grossamide)

Grossamide structure
Grossamide structure
Nombre del producto:Grossamide
Número CAS:80510-06-1
MF:C36H36N2O8
Megavatios:624.679650306702
CID:837492
PubChem ID:101262727

Grossamide Propiedades químicas y físicas

Nombre e identificación

    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxyphenyl)ethyl)amino)-3-oxo-1-propenyl)-7-methoxy-, (2R,3R)-rel-
    • Grossamide
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxypheny
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl...
    • trans-2,3-Divinyloxirane
    • trans-divinyl ethylene oxide
    • trans-grossamide
    • NSC 359837
    • BDBM50512675
    • (E)-2beta-(3-Methoxy-4-hydroxyphenyl)-3alpha-[(4-hydroxyphenethyl)carbamoyl]-N-(4-hydroxyphenethyl)-7-methoxy-2,3-dihydrobenzofuran-5-acrylamide
    • (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethy
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, (2R,3R)-rel- (9CI)
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, [2α,3β,5(E)]-(±)- (ZCI)
    • rel-(2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propen-1-yl]-7-methoxy-3-benzofurancarboxamide (ACI)
    • (±)-Grossamide
    • 3-Benzofurancarboxamide, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propenyl]-7-methoxy-, [2α,3β,5(E)]-
    • AKOS040761806
    • Q21547068
    • (+/-)-Grossamide
    • 80510-06-1
    • (2R,3R)-2-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-5-((1E)-3-((2-(4-hydroxyphenyl)ethyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • NSC-359837
    • (2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzouran-3-carboxamide
    • 3-BENZOFURANCARBOXAMIDE, 2,3-DIHYDRO-2-(4-HYDROXY-3-METHOXYPHENYL)-N-(2-(4-HYDROXYPHENYL)ETHYL)-5-((1E)-3-((2-(4-HYDROXYPHENYL)ETHYL)AMINO)-3-OXO-1-PROPEN-1-YL)-7-METHOXY-, (2R,3R)-REL-
    • CS-0024557
    • 63RFK5Z1GK
    • HY-N3979
    • CHEBI:190028
    • (2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • DTXSID401318494
    • UNII-63RFK5Z1GK
    • CHEMBL500729
    • FS-9249
    • AKOS032948227
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzouran-3-carboxamide
    • rel-(2R,3R)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-3-[[2-(4-hydroxyphenyl)ethyl]amino]-3-oxo-1-propen-1-yl]-7-methoxy-3-benzofurancarboxamide
    • CHEBI:182825
    • N-cis-grossamide
    • (+-)-Grossamide
    • NSC359837
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • Grossamide or its isomer (Not validated)
    • ()-Grossamide
    • Tataramide B
    • 187655-56-7
    • 2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
    • Tribulusamide A
    • DA-63902
    • [ "" ]
    • Renchi: 1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34+/m0/s1
    • Clave inchi: DROXVBRNXCRUHP-XALRPAEYSA-N
    • Sonrisas: C([C@@H]1[C@@H](C2C=CC(O)=C(OC)C=2)OC2C(=CC(=CC1=2)/C=C/C(=O)NCCC1C=CC(O)=CC=1)OC)(=O)NCCC1C=CC(O)=CC=1

Atributos calculados

  • Calidad precisa: 624.24700
  • Masa isotópica única: 624.24716611g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 46
  • Cuenta de enlace giratorio: 12
  • Complejidad: 995
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.9
  • Superficie del Polo topológico: 147

Propiedades experimentales

  • Color / forma: Powder
  • PSA: 146.58000
  • Logp: 5.55070

Grossamide Información de Seguridad

  • Condiciones de almacenamiento:Store at room temperature, 2-8 ℃ is better

Grossamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
G787800-50mg
Grossamide
80510-06-1
50mg
$1832.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4171-1 mg
Grossamide
80510-06-1
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN4171-1 mg
Grossamide
80510-06-1 98%
1mg
¥ 5,500 2023-07-11
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP02262-5mg
Grossamide
80510-06-1 97.5%
5mg
¥4650 2023-09-19
A2B Chem LLC
AH54350-5mg
Grossamide
80510-06-1 97.5%
5mg
$785.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G29630-5mg
Grossamide
80510-06-1 ,HPLC≥98%
5mg
¥6240.0 2023-09-07
TRC
G787800-5mg
Grossamide
80510-06-1
5mg
$236.00 2023-05-18
TRC
G787800-25mg
Grossamide
80510-06-1
25mg
$ 1200.00 2023-09-07
A2B Chem LLC
AH54350-1mg
Grossamide
80510-06-1 >97%
1mg
$599.00 2024-04-19
TargetMol Chemicals
TN4171-1mg
Grossamide
80510-06-1
1mg
¥ 7650 2024-07-20

Grossamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referencia
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: Dimethylformamide
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Carbamide peroxide ,  Monosodium phosphate Solvents: Acetone ,  Water ;  pH 4.5, rt
Referencia
Preparation of the neolignan natural product grossamide by a continuous-flow process
Baxendale, Ian R.; et al, Synlett, 2006, (3), 427-430

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3)
Referencia
Concise synthesis of Cannabisin G
Li, Dawei; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5095-5098

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: BOP reagent Solvents: Dichloromethane ;  30 min, 0 °C; 20 h, rt
2.1 Solvents: Ethyl acetate ,  Water ;  4 h, pH 4.7, rt
Referencia
Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity
Cardullo, Nunzio; et al, Journal of Natural Products, 2016, 79(8), 2122-2134

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Acetone ,  Toluene ;  28 h, 0 °C
3.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
5.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referencia
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referencia
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Ethyl acetate ,  Water ;  4 h, pH 4.7, rt
Referencia
Dihydrobenzofuran Neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity
Cardullo, Nunzio; et al, Journal of Natural Products, 2016, 79(8), 2122-2134

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Peroxidase
Referencia
Concise synthesis of Cannabisin G
Li, Dawei; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5095-5098

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referencia
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O) Solvents: Acetone ,  Toluene ;  28 h, 0 °C
2.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  40 h, rt
4.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  1 d, 60 °C
Referencia
Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities
Nagumo, Mina; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(17), 2475-2479

Grossamide Raw materials

Grossamide Preparation Products

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